molecular formula C11H10O4 B2535733 Methyl 4-oxochroman-7-carboxylate CAS No. 41118-21-2

Methyl 4-oxochroman-7-carboxylate

Cat. No. B2535733
CAS RN: 41118-21-2
M. Wt: 206.197
InChI Key: VHVGLYNWKHXGJG-UHFFFAOYSA-N
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Description

Methyl 4-oxochroman-7-carboxylate is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 . The IUPAC name for this compound is methyl 4-oxo-7-chromanecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry room .

Scientific Research Applications

Synthesis and Pharmacological Activity

Methyl 4-oxochroman-7-carboxylate and its derivatives have been extensively studied for their synthesis and pharmacological activities. One significant application is in the synthesis of derivatives with antinociceptive activity. For instance, derivatives of methyl 1-bromocyclohexanecarboxylate with zinc and 2-oxochromene have been shown to possess antinociceptive properties (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2015).

Antimicrobial and Antifungal Properties

Another significant application is in the development of compounds with antimicrobial and antifungal properties. Research demonstrates the efficacy of certain derivatives of this compound in combating various bacterial and fungal strains. The microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates has shown promising in vitro antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015).

Chemical Synthesis and Reactions

In the field of chemical synthesis, this compound plays a critical role. Its derivatives are key intermediates in various chemical reactions, such as the synthesis of bischromones and the reaction of cyanomethyl esters with sodium azide (Bevan, Ellis, & Wilson, 1981). These reactions are foundational for the development of numerous chemical compounds with diverse applications.

Safety and Hazards

Methyl 4-oxochroman-7-carboxylate is classified under the GHS07 hazard class . The compound has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements for this compound are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for Methyl 4-oxochroman-7-carboxylate are not available in the retrieved data, the compound’s potential for various biological activities suggests that it could be further explored for therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthesis methods for this and related compounds could be a valuable area of future research .

properties

IUPAC Name

methyl 4-oxo-2,3-dihydrochromene-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGLYNWKHXGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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